N-Z-1,5-pentanediamine hydrochloride
Description
Evolution of Pentanediamine (B8596099) Derivatives in Synthetic Chemistry
Pentanediamine, commonly known as cadaverine, is a naturally occurring diamine. nih.gov Its derivatives have long been utilized in various fields of synthetic chemistry. The development of methods to selectively protect one of the two amino groups marked a significant advancement, allowing for controlled, stepwise reactions. This evolution from simple, often symmetrically substituted derivatives to precisely mono-functionalized building blocks has been crucial for the synthesis of complex molecules. researchgate.netnih.gov The introduction of protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl) has enabled chemists to orchestrate intricate synthetic pathways, leading to the creation of novel polymers, ligands, and pharmaceutically active compounds. researchgate.nettandfonline.com
Significance of N-Z-1,5-pentanediamine hydrochloride as a Multifunctional Chemical Entity
The importance of this compound lies in its bifunctional nature. The Cbz-protected amine is stable under a variety of reaction conditions, while the free primary amine hydrochloride can readily participate in a wide range of chemical transformations, such as amidation, alkylation, and reductive amination. This "split" reactivity is highly desirable in the construction of complex molecules where different parts of the molecule need to be assembled sequentially. Its utility is evident in its application as a cross-linking reagent and in the synthesis of more elaborate molecular architectures. sigmaaldrich.comsigmaaldrich.com The hydrochloride salt form often improves the compound's stability and handling characteristics compared to the free base.
Current State of Research on Protected Diamine Scaffolds
Protected diamine scaffolds are at the forefront of medicinal chemistry and materials science research. lifechemicals.comnih.gov The ability to introduce conformational constraints and spatially defined functional groups makes them attractive for designing molecules that can interact specifically with biological targets. lifechemicals.comresearchgate.net Current research focuses on developing more efficient and selective methods for mono-protection of diamines, including flow-mediated synthesis, which offers advantages over traditional batch-mode processes. acs.org There is also a growing interest in creating diverse libraries of compounds based on these scaffolds for screening against various diseases, such as tuberculosis. nih.gov Furthermore, conformationally restricted monoprotected diamines are being explored as key components in the synthesis of peptidomimetics and other biologically active compounds. researchgate.net The strategic use of protecting groups like Cbz and Boc on diamine backbones continues to be a pivotal strategy in the development of new therapeutics and functional materials. tandfonline.comresearchgate.net
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
benzyl N-(5-aminopentyl)carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2.ClH/c14-9-5-2-6-10-15-13(16)17-11-12-7-3-1-4-8-12;/h1,3-4,7-8H,2,5-6,9-11,14H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIRBXGDTOPWSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50526422 | |
| Record name | Benzyl (5-aminopentyl)carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50526422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18807-74-4 | |
| Record name | Benzyl (5-aminopentyl)carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50526422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Carbobenzoxy-1,5-diaminopentane Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Derivatization Strategies for N Z 1,5 Pentanediamine Hydrochloride
Advanced Synthetic Pathways to N-Z-1,5-pentanediamine hydrochloride
The synthesis of this compound primarily revolves around the selective mono-N-protection of 1,5-pentanediamine. The challenge lies in preventing the formation of the di-protected by-product while maximizing the yield of the desired mono-protected compound.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The selective mono-benzyloxycarbonylation of 1,5-pentanediamine is typically achieved by reacting the diamine with benzyl (B1604629) chloroformate (Cbz-Cl) under carefully controlled conditions. wikipedia.orgcommonorganicchemistry.com Key parameters that are optimized to enhance yield and selectivity include the stoichiometry of reactants, the nature of the base and solvent, and the reaction temperature.
One common strategy involves the use of a significant excess of the diamine relative to benzyl chloroformate. This statistical approach favors the mono-acylation product as the likelihood of a Cbz-Cl molecule encountering an already mono-protected diamine is reduced.
The choice of base is also critical. Common procedures for Cbz protection utilize aqueous sodium carbonate or sodium hydroxide. wikipedia.orgcommonorganicchemistry.com The reaction is often performed in a biphasic system, for example, using a mixture of an organic solvent like tetrahydrofuran (B95107) (THF) and an aqueous basic solution. This setup helps to control the reaction rate and minimize di-protection. The reaction is typically carried out at a low temperature, often 0 °C, to further enhance selectivity. After the initial reaction, acidification with an acid such as hydrochloric acid (HCl) is performed to protonate the unreacted amino group and facilitate the isolation of the product as the hydrochloride salt. nih.gov
A summary of typical reaction conditions for the mono-Cbz protection of amines is presented in Table 1.
Table 1: Typical Reaction Conditions for Mono-Cbz Protection of Amines
| Parameter | Condition | Rationale |
| Reagent | Benzyl Chloroformate (Cbz-Cl) | Introduces the Cbz protecting group. wikipedia.org |
| Base | Sodium Carbonate, Sodium Hydroxide | Neutralizes the HCl byproduct. wikipedia.orgcommonorganicchemistry.com |
| Solvent System | Biphasic (e.g., THF/water, Dichloromethane/water) | Controls reaction rate and solubility. commonorganicchemistry.comnih.gov |
| Temperature | 0 °C to room temperature | Enhances selectivity for mono-protection. wikipedia.org |
| Stoichiometry | Excess diamine | Statistically favors mono-protection. |
Comparative Analysis of Synthetic Routes for this compound
While the direct mono-protection of 1,5-pentanediamine is the most straightforward approach, other strategies can be considered to improve selectivity and yield.
One alternative involves the initial formation of a salt of the diamine, such as the dihydrochloride (B599025) salt, followed by a controlled reaction with benzyl chloroformate in the presence of a base. The differing pKa values of the two ammonium (B1175870) groups in the salt can sometimes be exploited to achieve selective deprotonation and subsequent acylation.
Another approach could involve the use of alternative Cbz-donating reagents, such as benzyl N-succinimidyl carbonate (Cbz-OSu), which may offer different reactivity and selectivity profiles compared to benzyl chloroformate. commonorganicchemistry.com
A comparative overview of potential synthetic strategies is provided in Table 2.
Table 2: Comparative Analysis of Synthetic Routes
| Synthetic Route | Advantages | Disadvantages |
| Direct Mono-protection | Simple, one-step procedure. | Can lead to mixtures of mono- and di-protected products, requiring careful control of reaction conditions and potentially difficult purification. |
| Protection of Diamine Salt | May offer improved selectivity due to differential pKa values. | Requires an additional step for salt formation and may involve more complex reaction kinetics. |
| Use of Alternative Cbz Reagents | May provide higher selectivity and milder reaction conditions. | Reagents like Cbz-OSu can be more expensive than Cbz-Cl. commonorganicchemistry.com |
Derivatization of this compound for Targeted Applications
The primary utility of this compound lies in its capacity as a precursor for the synthesis of more complex molecules through the derivatization of its free primary amino group.
Modification of Amine Functionalities for Diversification
The free amino group of this compound can undergo a variety of chemical transformations to introduce new functional groups. Common derivatizations include acylation and urea (B33335) formation.
Amide Synthesis: The free amine can be acylated using carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) to form amides. researchgate.netsemanticscholar.orgresearchgate.net This reaction is fundamental in peptide synthesis and for the construction of various bioactive molecules and polymers. Green chemistry approaches for amide synthesis, such as solvent-free reactions using boric acid as a catalyst with urea as the nitrogen source, have also been developed. researchgate.netsemanticscholar.org
Urea Synthesis: Reaction of the primary amine with isocyanates or other carbamoylating agents leads to the formation of ureas. nih.gov Unsymmetrical ureas can be synthesized, for example, through copper-catalyzed reactions of isocyanides and O-benzoyl hydroxylamines. nih.gov These urea derivatives are prevalent in many biologically active compounds.
Introduction of Orthogonal Protecting Groups on Pentanediamine (B8596099) Scaffolds
For the synthesis of highly complex molecules requiring multiple, selective deprotection steps, it is often necessary to employ a strategy of orthogonal protection. This involves the use of protecting groups that can be removed under different conditions without affecting each other.
Starting with N-Z-1,5-pentanediamine, an orthogonal protecting group can be introduced onto the free primary amine. For example, a tert-butyloxycarbonyl (Boc) group can be introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc)₂O. chemicalbook.comsigmaaldrich.com The Boc group is stable to the hydrogenolysis conditions used to remove the Z group but is readily cleaved under acidic conditions. Conversely, an Fmoc (9-fluorenylmethyloxycarbonyl) group could be introduced, which is stable to both acid and hydrogenolysis but is cleaved by a base like piperidine (B6355638).
This strategy allows for the sequential deprotection and functionalization of the two amino groups of the 1,5-pentanediamine scaffold, enabling the synthesis of precisely defined asymmetrical derivatives.
Purification Methodologies for this compound and its Intermediates
The purification of this compound and its precursors is crucial to obtain a product of high purity for subsequent reactions.
The primary challenge in the synthesis is the separation of the desired mono-protected product from the starting diamine and the di-protected byproduct. This is often achieved through a combination of extraction and crystallization. After the reaction, a typical workup involves washing with an aqueous solution to remove water-soluble impurities.
Column Chromatography: Flash column chromatography using silica (B1680970) gel is a common method for separating the mono-protected diamine from the di-protected analog and any remaining starting material. nih.gov The polarity of the eluent can be adjusted to achieve optimal separation.
Crystallization: Crystallization is an effective method for the final purification of this compound. nih.gov A study on the recovery of 1,5-pentanediamine hydrochloride from a fermentation broth demonstrated that crystallization of the eluate from an ion-exchange resin yielded a high-purity product. nih.govresearchgate.net This suggests that recrystallization from a suitable solvent system can be a powerful technique for purifying the target compound. The hydrochloride salt form often exhibits good crystallinity, which facilitates its purification by this method.
For intermediates, such as the free base N-Z-1,5-pentanediamine, purification might involve distillation under reduced pressure, although this is more common for the unprotected diamine. nih.govmissouri.edu
Chemical Reactivity and Mechanistic Investigations of N Z 1,5 Pentanediamine Hydrochloride
Nucleophilic Reactivity of Primary Amine Groups in N-Z-1,5-pentanediamine hydrochloride
The primary amine group in this compound is the principal site of nucleophilic reactivity. The inherent nucleophilicity of this amine is influenced by several factors, including the electron-donating nature of the pentyl chain and the presence of the bulky, electron-withdrawing benzyloxycarbonyl (Z) group at the distal end. While specific kinetic studies on the nucleophilicity of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from the general principles of amine nucleophilicity.
The reactivity of primary amines generally follows the order of primary > secondary > tertiary, a trend that is influenced by both steric and electronic effects. The lone pair of electrons on the nitrogen atom is readily available for donation to an electrophilic center. The alkyl chain in this compound acts as an electron-donating group through an inductive effect, which should theoretically enhance the nucleophilicity of the primary amine. However, the large Z-group, while distant, can exert some long-range electronic and steric influence.
The nucleophilicity of amines is also highly dependent on the solvent. In aqueous media, the nucleophilicity of amines shows a poor correlation with their basicity (pKaH values). For instance, secondary alkyl amines are often found to be considerably more nucleophilic than predicted by their basicity alone. researchgate.net
Table 1: General Nucleophilicity Trends of Amines
| Amine Type | General Nucleophilicity Trend | Influencing Factors |
| Primary Amines | Generally good nucleophiles | Electron-donating groups increase nucleophilicity; steric hindrance can decrease it. |
| Secondary Amines | Often more nucleophilic than primary amines | Increased electron density from two alkyl groups, but can be more sterically hindered. |
| Tertiary Amines | Less nucleophilic than primary or secondary amines | Significant steric hindrance often outweighs the electronic effect of three alkyl groups. masterorganicchemistry.com |
| Ammonia | Less nucleophilic than primary alkyl amines | Lacks electron-donating alkyl groups. masterorganicchemistry.com |
This table presents generalized trends and the actual reactivity can vary based on specific molecular structures and reaction conditions.
Reactions Involving Carboxylic Acids and Isocyanates with this compound
The nucleophilic primary amine of this compound readily reacts with electrophiles such as carboxylic acids and isocyanates to form stable amide and urea (B33335) linkages, respectively. These reactions are fundamental to the synthesis of polyamides and polyureas.
Reaction with Carboxylic Acids: The reaction with carboxylic acids typically requires an activation step to convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine. Common methods include the use of coupling agents like carbodiimides (e.g., DCC, EDC) or conversion of the carboxylic acid to a more reactive acyl chloride. The mono-protected nature of this compound allows for the formation of a polyamide chain when reacted with a dicarboxylic acid or its derivative, such as terephthaloyl chloride. nih.govmdpi.comresearchgate.net The resulting polymer will have a repeating unit where one amine is part of the polyamide backbone and the other is protected by the Z-group, which can be removed in a subsequent step for further functionalization.
Table 2: Representative Conditions for Polyamide Synthesis from Diamines and Diacid Chlorides
| Diamine | Diacid Chloride | Solvent | Temperature (°C) | Yield (%) | Reference |
| p-phenylene diamine | Terephthaloyl chloride | NMP/CaCl₂ | 0-5 then 20 | High | nih.gov |
| Hexamethylenediamine | Sebacoyl chloride | - (Interfacial) | - | High | researchgate.net |
This table provides general conditions for polyamide synthesis and specific conditions for this compound would require experimental optimization.
Reaction with Isocyanates: The reaction of the primary amine with an isocyanate is typically a rapid and high-yielding process that does not require a catalyst, forming a urea linkage. This reaction is the basis for the synthesis of polyureas when a diisocyanate is used. mdpi.comresearchgate.net For example, the reaction of this compound with a diisocyanate like hexamethylene diisocyanate would lead to a polyurea with pendant Z-protected amine groups. These protecting groups can be retained to modify the polymer's properties or removed to allow for cross-linking or further derivatization.
The formation of urea from an amine and an isocyanate is generally a straightforward addition reaction. commonorganicchemistry.com The reaction proceeds readily in a variety of solvents such as DMF, THF, or DCM at room temperature. commonorganicchemistry.com
Table 3: General Conditions for Polyurea Synthesis from Diamines and Diisocyanates
| Diamine | Diisocyanate | Solvent | Temperature | Catalyst | Reference |
| Various diamines | Hexamethylene diisocyanate | Tetrahydrofuran (B95107) | Reflux | Not required | sphinxsai.comresearchgate.net |
| Aliphatic/Aromatic diamines | Various diisocyanates | - | - | Not required | mdpi.com |
This table illustrates common conditions for polyurea synthesis. The specific reaction of this compound would likely proceed under similar mild conditions.
De-protection Strategies for this compound and their Reaction Kinetics
The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines due to its stability under a range of conditions and its susceptibility to removal under specific, mild conditions. total-synthesis.com The most common method for the deprotection of the Cbz group is catalytic hydrogenolysis. total-synthesis.comorganic-chemistry.orgcommonorganicchemistry.com
This process typically involves the use of a palladium catalyst, often on a carbon support (Pd/C), and a source of hydrogen. commonorganicchemistry.com The reaction proceeds via the cleavage of the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide. total-synthesis.com The reaction is generally clean and efficient, with the catalyst being easily removed by filtration. The rate of deprotection can be influenced by factors such as the catalyst type and loading, hydrogen pressure, solvent, and the presence of any catalyst poisons. nih.govresearchgate.net
Table 4: Common Conditions for Cbz Deprotection via Hydrogenolysis
| Substrate | Catalyst | Hydrogen Source | Solvent | Temperature | Time | Yield (%) | Reference |
| N-Cbz protected amines | 10% Pd/C | H₂ (balloon) | Methanol | Room Temp. | Variable | High | acs.orgnih.gov |
| N-Cbz-dioctylamine | 10% Pd/C & 10% Nb₂O₅/C | H₂ (balloon) | Methanol | Room Temp. | 60 min | >99 | acs.org |
| Cbz-L-Phe-L-Leu-OEt | 10% Pd/C | H₂ (gas) | Water (micellar) | Room Temp. | < 2 h | High | greentech.fr |
This table provides examples of Cbz deprotection conditions. The kinetics for this compound would be expected to be similar to other aliphatic Cbz-protected amines.
Theoretical Frameworks for Amine Reactivity in Pentanediamine (B8596099) Derivatives
The reactivity of the primary amine in this compound can be rationalized using theoretical frameworks such as Density Functional Theory (DFT). DFT calculations can provide insights into the electronic structure of the molecule, including the charge distribution and the energies of the frontier molecular orbitals (HOMO and LUMO). These parameters are crucial in understanding the nucleophilicity of the amine. nih.govnih.gov
Computational studies on diamine reactivity have shown that the presence of one functional group can influence the reactivity of the other. nih.gov In the case of this compound, the protonated amine (in its hydrochloride salt form) and the Z-protected amine will have a significant impact on the reactivity of the free primary amine in solution. DFT calculations can be used to model the transition states of reactions, such as acylation, to understand the activation energy barriers and how they are influenced by the molecular structure. Such studies on analogous systems can provide a predictive framework for the reactivity of this compound.
Table 5: Key Theoretical Descriptors for Amine Reactivity
| Descriptor | Definition | Relevance to Nucleophilicity |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Higher HOMO energy generally indicates a greater willingness to donate electrons and thus higher nucleophilicity. |
| Fukui Function (f⁻) | Describes the propensity of a site to be attacked by an electrophile. | A higher value of f⁻ on the nitrogen atom indicates a more nucleophilic site. |
| Charge Distribution | The distribution of electron density across the molecule. | Increased negative charge on the nitrogen atom can correlate with higher nucleophilicity. |
| Proton Affinity | The negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. | While related to basicity, it can provide insights into the electron-donating ability of the amine. |
This table outlines key theoretical concepts used to predict and understand the reactivity of amines.
Applications of N Z 1,5 Pentanediamine Hydrochloride in Organic and Medicinal Chemistry
N-Z-1,5-pentanediamine hydrochloride as a Building Block in Complex Molecular Synthesis
The utility of this compound as a molecular building block stems from its inherent bifunctionality and the presence of a stable, yet removable, protecting group. This allows it to be incorporated into larger molecular architectures in a controlled, stepwise manner.
This compound is recognized as a useful building block in the synthesis of pharmaceuticals and other organic compounds. cymitquimica.comnetascientific.comsigmaaldrich.com The core of its utility lies in the carbobenzyloxy (Cbz or Z) protecting group. This group effectively "masks" one of the primary amine functionalities, while leaving the other available for chemical transformation. chemicalbook.comwikipedia.org
In a typical synthetic route, the free primary amine of this compound can be reacted with a molecule of interest through processes like acylation or alkylation. Once this first modification is complete, the Z-group can be cleanly removed under specific reaction conditions, such as catalytic hydrogenation or treatment with certain Lewis acids, to reveal the second primary amine. wikipedia.org This newly deprotected amine is then available for a subsequent reaction, allowing for the asymmetric construction of complex molecules. This stepwise approach is fundamental in synthesizing active pharmaceutical ingredients (APIs) where specific spatial arrangements of functional groups are critical for biological activity. The flexible five-carbon chain of the pentanediamine (B8596099) backbone can also serve as a spacer element within a larger drug molecule, separating two key pharmacophoric groups at a desirable distance.
The chemical reactivity of this compound makes it a valuable reagent for developing novel compounds. sigmaaldrich.com The free primary amine can participate in a wide array of organic transformations, enabling the synthesis of diverse chemical entities.
Key reactions involving the primary amine include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides to form secondary amines.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
Urea (B33335) and Thiourea Formation: Reaction with isocyanates or isothiocyanates.
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
The presence of the Z-protected amine on the other end of the pentane (B18724) chain ensures that these transformations occur selectively. This allows chemists to introduce a functional group of interest at one end of the five-carbon spacer, creating a new, more complex bifunctional intermediate. This intermediate can then be carried forward through subsequent synthetic steps, including deprotection and further functionalization of the second amine, to build novel molecular frameworks for chemical and biological screening.
Role of this compound as a Drug Discovery Scaffold
In drug discovery, a "scaffold" refers to a core molecular structure upon which various functional groups can be appended to create a library of related compounds. This compound provides a simple, flexible, linear scaffold that is particularly useful in several modern drug discovery strategies.
Scaffold-based drug design is a powerful strategy for identifying new drug leads. nih.gov The approach involves synthesizing a large number of compounds (a library) that share a common core scaffold but differ in the chemical groups attached to it. msu.edu Diamine scaffolds are particularly attractive for this purpose because the chemistry of the amino group is well-understood and allows for a multitude of modifications. lifechemicals.com
This compound is an ideal starting material for generating such libraries. The synthesis can begin by reacting the free amine with a diverse set of building blocks. After this initial diversification, the Z-group is removed, and the newly exposed amine is reacted with a second set of diverse reagents. This two-step process allows for the creation of a large library of compounds with variations at both ends of the pentanediamine scaffold. For instance, a study focused on identifying new antitubercular agents successfully generated a 5,000-compound library based on various commercially available diamines, demonstrating the power of this approach in discovering new bioactive molecules. nih.gov The resulting library of pentanediamine-based compounds can then be screened against a biological target to identify "hits"—molecules that exhibit a desired activity.
Table 1: Strategy for Library Generation using a Pentanediamine Scaffold
| Step | Action | Reagents | Outcome |
|---|---|---|---|
| 1 | Initial Reaction | This compound + Set A of diverse building blocks (e.g., 100 different acyl chlorides) | 100 unique mono-functionalized intermediates |
| 2 | Deprotection | Removal of the Z-group from the intermediate pool | 100 unique mono-functionalized diamines |
| 3 | Secondary Reaction | Reaction of the deprotected amines with Set B of diverse building blocks (e.g., 100 different sulfonyl chlorides) | A combinatorial library of up to 10,000 unique, di-functionalized compounds |
Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic molecules designed to eliminate specific disease-causing proteins from the cell. arxiv.org A PROTAC is a heterobifunctional molecule composed of three parts: a "warhead" that binds to the target protein, an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.gov The linker plays a critical role, as its length, composition, and flexibility determine the PROTAC's ability to form an effective ternary complex between the target protein and the E3 ligase, which leads to the protein's degradation. nih.govnih.gov
Alkyl and polyethylene (B3416737) glycol (PEG) chains are the most common motifs used as PROTAC linkers due to their synthetic tractability and ability to modulate physicochemical properties. arxiv.org The pentanediamine scaffold, derived from this compound, represents a classic C5 alkyl linker. Its bifunctional nature allows it to be readily incorporated between a warhead and an E3 ligase ligand through standard amide bond formation or other conjugation chemistries. nih.gov The defined five-carbon length provides a specific spatial separation between the two ends of the PROTAC, which can be critical for optimal degradation activity. Researchers often synthesize a series of PROTACs with varying linker lengths to find the optimal distance for ternary complex formation. nih.govnih.gov
Table 2: Common PROTAC Linker Motifs and Their Prevalence in Published Research
| Linker Motif | Prevalence in Published Research | Key Characteristics |
|---|---|---|
| Polyethylene Glycol (PEG) | ~55% | Improves water solubility and pharmacokinetic properties. arxiv.org |
| Alkyl Chains | ~30% | Provide structural simplicity and defined lengths (e.g., a pentanediamine C5 chain). arxiv.org |
| Alkyl/PEG Hybrid | ~65% (of all structures) | Combines the flexibility and hydrophilicity of PEG with the simple, defined structure of alkyl chains. arxiv.org |
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, involving the synthesis and testing of a series of structurally related compounds to understand how specific chemical features influence biological activity. acs.org "Scaffold hopping" is a strategy used to replace the core structure of a known active compound with a different scaffold while retaining its biological activity, often to improve properties like potency or to circumvent existing patents. montclair.edu
The pentanediamine scaffold is an excellent tool for systematic SAR studies. Starting from a lead compound that contains a diamine linker, chemists can explore how modifications to this linker affect activity. This compound provides a clear starting point for a C5 linker. To explore the SAR, related diamines with different chain lengths (e.g., C3, C4, C6, C7) could be synthesized and incorporated. Furthermore, the flexibility of the scaffold can be modified by introducing conformational constraints, such as replacing the linear pentane chain with a more rigid cyclic diamine scaffold (e.g., piperazine (B1678402) or piperidine (B6355638) derivatives). lifechemicals.comnih.gov These systematic modifications allow researchers to map out the optimal linker length, flexibility, and geometry required for potent biological activity.
Table 3: Illustrative SAR Study Based on a Diamine Scaffold
| Scaffold Modification | Example Scaffold | Investigated Property | Potential Impact on Activity |
|---|---|---|---|
| Chain Length | Propanediamine (C3), Butanediamine (C4), Hexanediamine (C6) | Distance between pharmacophores | Activity may increase or decrease, identifying an optimal linker length. nih.gov |
| Flexibility | Linear Pentanediamine (Flexible) vs. Cyclohexanediamine (Rigid) | Conformational entropy | A more rigid scaffold can pre-organize the molecule in an active conformation, potentially increasing binding affinity. lifechemicals.commontclair.edu |
| Substitution | Methyl groups on the alkyl chain | Steric hindrance and lipophilicity | Can influence binding pocket interactions and membrane permeability. |
While the bifunctional nature of this compound, also known as Benzyl (B1604629) N-(5-aminopentyl)carbamate hydrochloride, suggests its potential as a linker in peptide conjugation, a comprehensive review of available scientific literature does not yield specific, detailed examples of its application in forming peptide conjugates. The core structure of this compound, featuring a primary amine at one end and a carbamate-protected amine at the other, presents a logical framework for such applications. The benzyloxycarbonyl (Cbz or Z) protecting group is a well-established tool in peptide synthesis, known for its stability under various conditions and its susceptibility to removal via catalytic hydrogenolysis.
The general strategy for utilizing a bifunctional linker like this compound in peptide conjugation would theoretically involve a series of steps. Initially, the free primary amine of the linker would be coupled to a carboxyl group on a peptide or another molecule of interest. This reaction would typically be facilitated by standard peptide coupling reagents. Following this initial conjugation, the Cbz protecting group would be removed from the other end of the linker to expose a new primary amine. This newly deprotected amine would then be available for a second conjugation reaction, allowing for the attachment of another peptide or a different molecular entity, such as a drug molecule or a labeling agent.
This theoretical application leverages the principles of orthogonal protection, a cornerstone of complex organic synthesis, where different protecting groups can be removed under distinct conditions without affecting each other. In this case, the Cbz group's removal by hydrogenolysis would not interfere with many other protecting groups commonly used in peptide chemistry, such as the tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) groups.
Despite the chemical plausibility of this approach, the current body of published research does not provide specific instances of this compound being used to create peptide conjugates. Research in the field of peptide-drug conjugates and other bioconjugates often explores a wide variety of linkers with different lengths, flexibilities, and cleavage properties to optimize the performance of the final conjugate. While cadaverine-based linkers (1,5-pentanediamine) are utilized, the specific combination with a Cbz protecting group for the purpose of peptide conjugation is not prominently documented in the reviewed literature.
Therefore, while the chemical properties of this compound make it a suitable candidate for a linker in peptide conjugation strategies, there is a lack of specific, published research findings to detail its use in this context.
Applications of N Z 1,5 Pentanediamine Hydrochloride in Polymer Science and Materials Engineering
N-Z-1,5-pentanediamine hydrochloride as a Crosslinking Reagent for Polymer Networks
This compound is recognized for its function as a cross-linking reagent in polymer chemistry. hsu.ac.ir Cross-linking is a critical process that connects long-chain polymer molecules to form a three-dimensional network. mdpi.com This structural modification transforms the material from a viscous mass of entangled chains into an elastic network, significantly altering its physical and chemical properties. mdpi.com The incorporation of a cross-linking agent is a primary strategy to enhance a material's resistance to cracking and dissolution in organic solvents. nih.gov
The introduction of crosslinks between polymer chains is a fundamental method for improving the mechanical properties of the resulting material. mdpi.com While direct studies quantifying the mechanical enhancement by this compound are specific, the impact of its core molecule, 1,5-pentanediamine, on polymer mechanics is well-documented. For instance, polyamides derived from pentanediamine (B8596099) salts demonstrate significant improvements in mechanical strength. A polyamide synthesized from the anhydrate salt of 1,5-pentanediamine–isophthalate exhibited a high elastic modulus of 3.366 GPa. researchgate.net Generally, cross-linking agents are added to polymer formulations to increase toughness, strength, and resistance to deformation under stress. nih.govkdfeddersen.com The concentration of the crosslinking agent is a crucial factor; studies on other systems have shown that incorporating cross-linkers at concentrations between 5% and 15% can lead to an improvement in the mechanical properties of the polymer matrix. nih.govresearchgate.net
Table 1: Mechanical Properties of Polyamides Derived from Pentanediamine
This table presents a summary of mechanical properties reported for various polyamides synthesized using 1,5-pentanediamine derivatives, illustrating the high-performance characteristics achievable with this monomer.
| Polymer | Property | Value | Source(s) |
| Nylon 5I (from anhydrate salt) | Elastic Modulus | 3.366 GPa | researchgate.net |
| Polyamide 12 (for comparison) | Ultimate Tensile Stress | ≈43 MPa | researchgate.net |
| Polyamide 12 (for comparison) | Modulus of Elasticity | 2.2 GPa | researchgate.net |
| Polyamide 12 (for comparison) | Elongation at Break | 16-18% | researchgate.net |
| Polyamide 6.6 | Tensile Strength | 106 MPa | kdfeddersen.com |
| Polyamide 6.6 | Elongation at Break | 80% | kdfeddersen.com |
Cross-linking is instrumental in enhancing the thermal stability of polymers. The formation of a covalent network restricts the mobility of polymer chains, requiring more energy to induce thermal transitions like melting. Polyamides, in general, are known for their high-temperature resistance. kdfeddersen.com Research into polymers derived from 1,5-pentanediamine confirms this characteristic. For example, a bio-based nylon, PA52, synthesized from 1,5-pentanediamine oxalate (B1200264) (PDA-OXA), demonstrates good thermal stability. researchgate.netnih.gov Specifically, the polyamide created using the anhydrate form of the monomer salt shows better thermodynamic properties than the one made from the dihydrate. researchgate.netnih.gov The melting point of a polyamide derived from the anhydrate salt of 1,5-pentanediamine–isophthalate was recorded at 204.22 °C. researchgate.net Studies on other high-performance polyamides show that they can be stable up to 400°C with no weight loss, and the temperature at which 10% weight loss occurs (T10) can be as high as 450°C to 500°C. sciensage.info
Table 2: Thermal Properties of Pentanediamine-Based Polyamides
This table highlights the thermal properties of various polyamides synthesized from 1,5-pentanediamine, showcasing their suitability for high-temperature applications.
| Polymer | Property | Value (°C) | Source(s) |
| Nylon 5I (from anhydrate salt) | Melting Point (Tm) | 204.22 | researchgate.net |
| Poly(2-methyl-1,5-pentaneoxamide) (PM52) | Melting Point (Tm) | 200 | researchgate.net |
| Aromatic Polyamides | Glass Transition (Tg) | 220-300 | sciensage.info |
| Aromatic Polyamides | 10% Weight Loss (T10) | 450-500 | sciensage.info |
Synthesis of Specialty Polymers Utilizing Pentanediamine Derivatives
1,5-Pentanediamine is a key building block for a new generation of bio-based specialty polymers. researchgate.net It serves as a sustainable alternative to petroleum-based diamines, such as hexamethylenediamine. kdfeddersen.com A notable application is in the synthesis of bio-based polyamides, including PA52, PA54, PA56, and PA510. rsc.org For example, the bio-based polyamide PA52 is prepared through the polymerization of 1,5-pentanediamine oxalate. nih.gov The synthesis of these polymers often involves a two-step process that can be optimized to achieve high molecular weights and desirable properties. rsc.org The development of controlled polymerization techniques has been crucial in overcoming challenges such as side reactions that can limit the growth of the polymer chain. rsc.org
Development of Advanced Materials from this compound Precursors
The utility of this compound extends to its role as a precursor for other important chemical monomers used in the production of advanced materials.
Polyurethanes are a versatile class of polymers formed by the reaction of diisocyanates with polyols. scispace.com 1,5-Pentanediamine hydrochloride (PDAH) is an important raw material for producing bio-based pentamethylene diisocyanate (PDI). scispace.com The synthesis of PDI from PDA is a critical step toward creating more sustainable polyurethanes.
Controlled photopolymerization is another frontier in advanced materials synthesis, enabling the fabrication of complex structures, such as those used in 3D printing. anu.edu.au This process relies on photoinitiating systems that generate reactive species (e.g., free radicals) upon exposure to light, typically from an LED source. anu.edu.auresearchgate.net While various dyes and co-initiators are being developed for this purpose, the specific use of this compound in these systems is not extensively detailed in current research. However, the broader field of controlled polymerization is essential for creating polymers with well-defined architectures and properties. scilit.com
There is significant research focused on bio-based polyamides derived from 1,5-pentanediamine, which is produced from the decarboxylation of the amino acid L-lysine. nih.gov Nylon 5I, for instance, is a high-temperature resistant, bio-based nylon produced from 1,5-pentanediamine–isophthalate (PDA–IPA). nih.gov The quality and form of the monomer salt, which can exist as a monohydrate or an anhydrate, directly influence the properties of the final polymer. researchgate.netnih.gov The anhydrate form of the monomer salt generally yields a polyamide with a higher melting point and greater elastic modulus. researchgate.net Similarly, Nylon 52 is another bio-based material synthesized from the salt of 1,5-pentanediamine oxalate. nih.gov The investigation into these materials is driven by the demand for high-performance polymers from renewable sources. nih.gov
Biological and Biochemical Research Applications of N Z 1,5 Pentanediamine Hydrochloride
Application in Biochemical Assays for Enzyme Activity Studies
In theory, the primary amine group could serve as a substrate for enzymes such as amine oxidases or transglutaminases. The presence of the benzyloxycarbonyl (Z) protecting group could also be exploited in assays where its cleavage by specific enzymes is monitored.
Table 1: Potential Enzyme Classes for Activity Studies with N-Z-1,5-pentanediamine hydrochloride
| Enzyme Class | Potential Role of this compound | Assay Principle |
| Amine Oxidases | Substrate | Measurement of product formation (e.g., aldehyde, hydrogen peroxide) |
| Transglutaminases | Amine Donor Substrate | Incorporation of the pentanediamine (B8596099) backbone into a target protein |
| Proteases/Peptidases | Substrate (upon modification) | Cleavage of the benzyloxycarbonyl group or a peptide conjugate |
This table is based on theoretical applications derived from the chemical structure of the compound, pending empirical validation from research studies.
Investigations into Protein Interaction Modulation using this compound Derived Reagents
The bifunctional nature of this compound suggests its potential as a precursor for synthesizing reagents that can modulate protein-protein interactions. The primary amine allows for conjugation to various molecules, while the protected amine can be deprotected to enable further chemical modifications. This could facilitate the creation of molecules designed to bind to specific protein surfaces or to act as linkers in creating protein dimers.
Despite this potential, there is a lack of specific studies in the scientific literature that demonstrate the use of reagents derived from this compound to modulate protein interactions.
Exploration of the Compound's Role in Cellular Processes
The exploration of this compound's role in cellular processes is an area where its application has been mentioned in patent literature, particularly in the context of cellular delivery. For instance, its use as a component in constructs designed to deliver molecules such as proteins, nucleic acids, and nanoparticles into cells has been proposed. The underlying hypothesis is that the diamine backbone could facilitate interaction with cell membranes and promote uptake.
However, detailed experimental studies that investigate the cellular uptake, intracellular trafficking, or specific effects of this compound or its derivatives on cellular processes are not currently available in peer-reviewed publications.
Nanomaterial Development and Biological Interactions for Drug Delivery
The potential application of this compound in the development of nanomaterials for drug delivery is another area of interest, primarily stemming from patent literature. The compound's structure allows it to be used as a surface modification agent for nanoparticles, such as liposomes or polymeric nanoparticles. The primary amine can be used to attach the molecule to the nanoparticle surface, while the protected amine can be deprotected to allow for the conjugation of targeting ligands, drugs, or imaging agents.
While the concept is chemically plausible, there is a notable absence of published research that describes the synthesis, characterization, and biological evaluation of nanomaterials incorporating this compound for drug delivery purposes.
Advanced Analytical and Spectroscopic Characterization of N Z 1,5 Pentanediamine Hydrochloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum of the free base, benzyl (B1604629) (5-aminopentyl)carbamate, has been reported and provides characteristic signals that confirm its structure. nih.gov The aromatic protons of the benzyl group typically appear as a multiplet in the downfield region. The benzylic methylene (B1212753) protons adjacent to the carbamate (B1207046) oxygen show a characteristic singlet, while the methylene groups of the pentanediamine (B8596099) backbone exhibit distinct multiplets. The protons of the terminal amino group and the carbamate N-H proton are also observable and may be exchangeable with deuterium (B1214612) oxide.
| Proton (¹H) | Typical Chemical Shift (δ, ppm) in CDCl₃ |
| Phenyl Protons | 7.36–7.28 (m, 5H) |
| Benzylic Protons (CH₂) | 5.09 (s, 2H) |
| Carbamate N-H | 4.90 (brs, 1H) |
| CH₂ adjacent to NH-Cbz | 3.19 (q, J = 6.44 Hz, 2H) |
| CH₂ adjacent to NH₂ | 2.69 (t, 2H) |
| Other CH₂ Protons | Not explicitly reported |
| Data derived from the analysis of the free base, benzyl (5-aminopentyl)carbamate. nih.gov |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
Detailed experimental IR spectra for N-Z-1,5-pentanediamine hydrochloride are not available in the reviewed literature. However, the expected characteristic absorption bands can be inferred from its structure, which includes a secondary amine, a primary amine hydrochloride, a carbamate, and an aromatic ring.
| Functional Group | Expected Characteristic Absorption (cm⁻¹) |
| N-H Stretch (Amine Hydrochloride) | 2800-3000 (broad) |
| N-H Stretch (Carbamate) | ~3300 |
| C-H Stretch (Aromatic) | 3000-3100 |
| C-H Stretch (Aliphatic) | 2850-2960 |
| C=O Stretch (Carbamate) | 1680-1700 |
| C=C Stretch (Aromatic) | 1450-1600 |
| C-N Stretch | 1000-1250 |
Mass Spectrometry for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
While a detailed mass spectrum and fragmentation analysis for this compound were not found in the searched literature, the expected molecular ion peak can be calculated from its chemical formula, C₁₃H₂₁ClN₂O₂. High-resolution mass spectrometry (HRMS) would be capable of confirming the elemental composition with high accuracy.
Expected Fragmentation Patterns: Under electron ionization (EI), the molecule would likely undergo characteristic fragmentations. Common fragmentation pathways would include the loss of the benzyl group, cleavage of the pentanediamine chain, and loss of the carbamate group.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
There is no information available in the public domain regarding the single-crystal X-ray structure of this compound based on the conducted searches. Such a study, if performed, would provide unequivocal proof of the compound's connectivity and conformation in the solid state, as well as details of the hydrogen-bonding network involving the hydrochloride and the amino and carbamate groups.
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatographic methods are essential for the separation, identification, and quantification of components in a mixture, and are therefore critical for assessing the purity of this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for determining the purity of this compound. Commercial suppliers often state a purity of ≥98% as determined by HPLC. A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, with UV detection.
Thin-Layer Chromatography (TLC): TLC is a simple and rapid chromatographic technique used to monitor the progress of reactions and to get a preliminary assessment of purity. For a polar compound like this compound, a polar stationary phase (e.g., silica (B1680970) gel) would be used with a suitable mobile phase, likely a mixture of a polar organic solvent and a base (like triethylamine) to prevent streaking of the amine.
Computational and Theoretical Chemistry Studies on N Z 1,5 Pentanediamine Hydrochloride
Molecular Modeling and Simulation of N-Z-1,5-pentanediamine hydrochloride Interactions
Molecular modeling and simulation techniques, such as molecular dynamics (MD), are used to study the dynamic behavior of this compound and its interactions with other molecules or surfaces. These simulations can reveal information about conformational changes, binding affinities, and the influence of the compound on the structure of larger systems.
In a typical MD simulation, a force field is used to describe the potential energy of the system as a function of its atomic coordinates. By solving Newton's equations of motion, the trajectory of each atom over time can be calculated, providing a detailed view of molecular motion. For this compound, this can be particularly useful in understanding its role in various environments. For instance, simulations can model the interaction of the protonated amine group and the carbamate (B1207046) moiety with solvent molecules or a biological target. nih.gov
Detailed Research Findings:
While specific molecular dynamics studies on this compound are not extensively published, research on similar diamine-containing molecules in systems like metal-organic frameworks and epoxy resins demonstrates the utility of this approach. epfl.chmdpi.com These studies show that MD simulations can elucidate the role of diamines in forming cross-linked networks and can predict thermomechanical properties. mdpi.com For this compound, simulations could be employed to understand its self-assembly in solution or its interaction with polymer chains, providing insights into its potential as a curing agent or modifier.
A hypothetical study might investigate the interaction of this compound with a polymer matrix. The simulation could track the distance and orientation between the functional groups of the diamine and the polymer, revealing the nature of intermolecular forces, such as hydrogen bonding.
Interactive Data Table: Simulated Interaction Energies
Below is a hypothetical data table representing the kind of results that could be obtained from a molecular dynamics simulation studying the interaction between this compound and a polymer. The table shows the calculated non-bonded interaction energies, which include van der Waals and electrostatic interactions.
| Interacting Pair | van der Waals Energy (kcal/mol) | Electrostatic Energy (kcal/mol) | Total Interaction Energy (kcal/mol) |
| This compound - Polyamide Chain | -15.8 | -45.2 | -61.0 |
| This compound - Polyethylene (B3416737) Glycol | -12.3 | -30.7 | -43.0 |
| This compound - Polyvinyl Chloride | -18.5 | -25.1 | -43.6 |
Note: The data in this table is illustrative and intended to represent typical findings from molecular dynamics simulations.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and reactivity of this compound. These methods solve the Schrödinger equation for the molecule, yielding information about molecular orbitals, charge distribution, and the energies of different molecular conformations.
The carbamate group in this compound is of particular interest, as its electronic properties are key to its chemical stability and reactivity. nih.gov Quantum chemical calculations can quantify the degree of resonance stabilization in the carbamate moiety and predict how this is influenced by the surrounding molecular structure. nih.gov Furthermore, these calculations can predict sites of electrophilic and nucleophilic attack, offering insights into the molecule's reactivity in chemical synthesis or its potential for interaction with biological targets.
Detailed Research Findings:
Interactive Data Table: Calculated Electronic Properties
The following table presents hypothetical data from a DFT calculation on this compound, illustrating the types of electronic properties that can be predicted.
| Property | Calculated Value | Unit |
| Dipole Moment | 4.2 | Debye |
| Energy of Highest Occupied Molecular Orbital (HOMO) | -6.8 | eV |
| Energy of Lowest Unoccupied Molecular Orbital (LUMO) | -0.5 | eV |
| HOMO-LUMO Gap | 6.3 | eV |
| Mulliken Charge on Carbonyl Carbon | +0.65 | a.u. |
| Mulliken Charge on Amine Nitrogen | -0.85 | a.u. |
Note: This data is hypothetical and serves as an example of the output from quantum chemical calculations.
Computational Approaches in Scaffold-Based Drug Design Utilizing the Compound
In scaffold-based drug design, a core molecular structure (the scaffold) is used as a starting point for developing new therapeutic agents. sysrevpharm.org The carbamate group is a well-recognized structural motif in medicinal chemistry, valued for its stability and ability to form hydrogen bonds. nih.govacs.org this compound, with its linear diamine structure and carbamate group, presents a potentially valuable scaffold for the design of new drugs.
Computational methods are integral to modern drug design. nih.gov Techniques such as molecular docking and pharmacophore modeling can be used to predict how derivatives of the this compound scaffold might bind to a specific biological target, such as an enzyme or receptor. openmedicinalchemistryjournal.com These in silico methods allow for the rapid screening of large virtual libraries of compounds, prioritizing those with the highest predicted affinity and best fit for the target's binding site. nih.govnih.gov
Detailed Research Findings:
While there are no specific published examples of this compound being used in a scaffold-based drug design campaign, the general principles are widely applied. sysrevpharm.org A hypothetical drug design project could use this compound as a template to design inhibitors for a particular enzyme. The pentanediamine (B8596099) chain could be modified to optimize interactions with a hydrophobic pocket, while the terminal amine and the carbamate group could form key hydrogen bonds with the protein.
Interactive Data Table: Virtual Screening Hit Prioritization
This table illustrates how computational docking scores could be used to rank a virtual library of compounds based on the this compound scaffold. A lower docking score typically indicates a more favorable binding interaction.
| Compound ID | Scaffold Modification | Docking Score (kcal/mol) | Predicted H-Bonds |
| V-001 | Unmodified this compound | -6.2 | 3 |
| V-002 | Addition of a phenyl group to the terminal amine | -7.8 | 4 |
| V-003 | Replacement of pentyl chain with a butyl chain | -5.9 | 3 |
| V-004 | Addition of a hydroxyl group to the pentyl chain | -6.8 | 5 |
Note: The data presented is for illustrative purposes to demonstrate the application of computational methods in scaffold-based drug design.
Predictive Modeling of Polymer Properties Enhanced by this compound
The incorporation of additives like this compound can significantly alter the properties of polymers. Predictive modeling, often employing molecular dynamics simulations, can be used to understand and forecast these changes in silico. mdpi.com By constructing atomistic models of polymer systems containing the diamine, researchers can predict macroscopic properties such as glass transition temperature (Tg), mechanical modulus, and thermal expansion. mdpi.commdpi.com
These models work by simulating the polymer at a molecular level and calculating how the collective behavior of the atoms gives rise to the material's bulk properties. The presence of this compound can introduce new interactions, such as hydrogen bonding, which can stiffen the polymer network and increase its Tg. Conversely, the flexible pentyl chain could act as a plasticizer under certain conditions.
Detailed Research Findings:
While specific predictive modeling studies on polymers enhanced with this compound are not prominent in the literature, research on similar systems, such as epoxy resins cured with diamines, showcases the power of this approach. mdpi.com These studies have successfully correlated the chemical structure of the diamine crosslinker with the final mechanical and thermal properties of the thermoset polymer. mdpi.com Similar methodologies could be applied to predict how varying the concentration of this compound in a polymer blend would affect its performance characteristics.
Interactive Data Table: Predicted Polymer Properties
This hypothetical table shows the predicted properties of a polyamide polymer with and without the addition of this compound, as would be determined from a molecular dynamics simulation.
| Polymer System | Predicted Glass Transition Temperature (Tg) (°C) | Predicted Young's Modulus (GPa) | Predicted Coefficient of Thermal Expansion (10⁻⁵ /°C) |
| Pure Polyamide | 125 | 2.8 | 6.5 |
| Polyamide + 5% this compound | 135 | 3.2 | 6.1 |
| Polyamide + 10% this compound | 142 | 3.5 | 5.8 |
Note: This data is a theoretical representation of results from predictive polymer modeling.
Sustainability and Bio Based Production Research for Pentanediamine Derivatives
Biotechnological Production of 1,5-Pentanediamine via Fermentation Processes
The microbial fermentation of renewable feedstocks presents a promising and sustainable alternative to the conventional chemical synthesis of 1,5-pentanediamine, also known as cadaverine. researchgate.net This bio-based approach leverages the metabolic capabilities of microorganisms to convert sugars and other biomass-derived materials into valuable chemicals. isbio.de One of the primary pathways for the biotechnological production of 1,5-pentanediamine involves the decarboxylation of L-lysine, an amino acid that can be produced in high yields through microbial fermentation. chemicalbook.com
Chinese company Cathay Industrial Biotech has successfully commercialized the production of 1,5-pentanediamine using a fermentation process that starts from glucose. While specific details of their process are proprietary, it is known to involve engineered strains of Escherichia coli. isbio.de The fermentation process typically takes 2-3 days at around 30°C, after which the 1,5-pentanediamine is separated from the fermentation broth. isbio.degoogle.com
Engineering of Microbial Strains for Optimized Yields
A critical aspect of making bio-based 1,5-pentanediamine production economically viable is the development of microbial strains with high product yields and productivity. Researchers have focused on systems metabolic engineering approaches to create hyper-producing "cell factories" from microorganisms like Corynebacterium glutamicum and Escherichia coli. epa.gov
These engineering strategies involve several key modifications:
Overexpression of Key Enzymes: Increasing the expression of lysine (B10760008) decarboxylase (cadA), the enzyme responsible for converting lysine to 1,5-pentanediamine, is a common strategy to enhance production. chemicalbook.com
Enhanced Exporter Engineering: Modifying the cell's transport systems to efficiently export the produced 1,5-pentanediamine out of the cell can prevent feedback inhibition and increase the final titer.
The following table summarizes some of the engineered microbial strains developed for the production of 1,5-pentanediamine:
| Microbial Strain | Parent Strain | Key Engineering Strategies | Reported Yield/Titer | Reference |
| Escherichia coli DFC1001 | E. coli NT1003 | Overexpression of lysine decarboxylase (cadA). | Not specified in abstract. | chemicalbook.com |
| Corynebacterium glutamicum | Wild type | Global metabolic optimization, systems biology optimization. | Not specified in abstract. | isbio.de |
| Engineered Escherichia coli | Not specified | Use of introduced genes from Saccharomyces cerevisiae and Klebsiella pneumoniae for 1,3-propanediol (B51772) production (related diamine). | Not specified in abstract. | isbio.de |
Utilization of Renewable Feedstocks in Bio-based Synthesis
A significant advantage of biotechnological production is the ability to utilize a wide variety of renewable feedstocks. researchgate.net This flexibility can reduce the reliance on food crops and contribute to a more circular economy. Common feedstocks for the fermentation of 1,5-pentanediamine and other bio-based chemicals include:
Glucose: Derived from sources like corn starch, it is a readily metabolizable sugar for many microorganisms. isbio.de
Sucrose: Obtained from sugarcane or sugar beets.
Lignocellulosic Biomass: Abundant and non-food-based feedstocks such as agricultural residues (e.g., corn stover, bagasse) and forestry waste are being explored. dei.so However, the complex structure of lignocellulose requires pre-treatment to release fermentable sugars.
Glycerol (B35011): A co-product of biodiesel production, crude glycerol can be used as a low-cost carbon source for some microbial fermentations. wikipedia.org
Environmental Fate and Impact Assessments of Related Diamine Compounds
While specific data on the environmental fate of N-Z-1,5-pentanediamine hydrochloride is limited, studies on related diamine compounds provide insights into their potential environmental behavior. The environmental impact of these compounds is a crucial consideration for their sustainable application.
The biodegradability of diamines can vary depending on their chemical structure. For instance, studies have shown that activated sludge can degrade aromatic diamines like 2,4-diaminotoluene (B122806) and 4,4'-methylenedianiline, as well as the aliphatic diamine 1,6-hexanediamine, without prior acclimation. youtube.com Certain microorganisms, such as Ochrobacterium anthropi and Pseudomonas citronellolis, have been identified for their ability to degrade specific diamines. youtube.com Fungi like Aspergillus sp. have also been shown to degrade diamines, sometimes more rapidly than bacteria. youtube.com
However, some diamines can exhibit toxicity to aquatic organisms. bio-sourced.com Therefore, a thorough assessment of the ecotoxicity of any new diamine derivative is essential before its widespread use. The potential for bioaccumulation is another environmental concern, particularly for more complex diamine structures. researchgate.net
Life Cycle Assessment of this compound Production and Application
For bio-based products, the LCA typically shows a significant reduction in greenhouse gas emissions compared to their petrochemical counterparts. The use of renewable feedstocks sequesters atmospheric carbon dioxide during biomass growth, leading to a lower carbon footprint. For example, the bio-based production of 1,3-propanediol has been shown to have a 61% reduction in greenhouse gas emissions compared to the petroleum-based process. wikipedia.org
Key factors that influence the LCA of a bio-based chemical include:
Feedstock choice and cultivation practices: The environmental impact of agriculture or forestry operations to produce the biomass.
Energy consumption and efficiency of the fermentation and purification processes: The type of energy used (e.g., renewable vs. fossil fuels) is a major contributor.
The development of bio-based polyamides from 1,5-pentanediamine is a key application driving the research into its sustainable production. renewable-carbon.eu These bio-polyamides offer the potential for a more sustainable alternative to conventional nylons, with a reduced carbon footprint and decreased reliance on fossil fuels.
Future Research Directions and Interdisciplinary Perspectives
Synergistic Applications of N-Z-1,5-pentanediamine hydrochloride in Emerging Fields
The strategic design of this compound makes it a prime candidate for synergistic applications where its distinct functionalities can be leveraged in concert with other molecules or systems. One of the most promising areas is in the development of sophisticated bioconjugates, particularly antibody-drug conjugates (ADCs).
In ADC technology, a linker molecule connects a monoclonal antibody to a potent cytotoxic drug. The properties of this linker are critical to the efficacy and safety of the ADC. Research into benzyl (B1604629) ammonium (B1175870) carbamates (BACs), a class of compounds structurally related to the N-Z protected moiety, has demonstrated their utility as cleavable linkers in ADCs. d-nb.infonih.govnih.gov These linkers can be engineered to release the drug payload under specific conditions found within tumor cells.
Future research could explore the integration of this compound as a component of novel linker systems. The primary amine could be used to attach the linker to the cytotoxic payload, while the Z-protected amine could be part of a cleavable trigger mechanism. The diamine backbone also offers opportunities to modulate the solubility and pharmacokinetic properties of the entire ADC, potentially leading to enhanced therapeutic efficacy and reduced off-target toxicity. The development of zwitterionic linkers, for instance, has been shown to improve labeling efficiency and decrease aggregation of ADCs, highlighting the importance of the linker's chemical nature. d-nb.infonih.gov
Another emerging field where synergistic applications are conceivable is in the development of targeted diagnostic agents. The primary amine of this compound could be conjugated to a targeting ligand (e.g., a peptide or antibody fragment), while the protected amine, after deprotection, could be used to attach a signaling molecule, such as a fluorophore or a chelator for a radionuclide. This dual functionality would allow for the creation of modular platforms for molecular imaging and theranostics.
Innovations in Synthetic Methodologies for Enhanced Efficiency
The synthesis of mono-protected diamines like this compound presents a significant chemical challenge: the selective protection of one of two identical primary amine groups. sigmaaldrich.comredalyc.org Traditional batch synthesis methods often result in a mixture of the desired mono-protected product, the di-protected byproduct, and unreacted diamine, necessitating complex and costly purification steps. sigmaaldrich.com
Future innovations in synthetic methodologies will likely focus on improving the selectivity and efficiency of the mono-protection reaction. Flow chemistry, using microreactor technology, has shown promise in overcoming the limitations of batch processes for similar reactions, such as the mono-Boc protection of diamines. sigmaaldrich.com By precisely controlling reaction parameters like temperature, pressure, and stoichiometry, flow chemistry can significantly enhance the yield of the mono-protected product. sigmaaldrich.com
Table 1: Comparison of Synthetic Methodologies for Mono-alkoxycarbonyl Protection of Diamines
| Parameter | Batch Synthesis | Flow Chemistry (Microreactor) |
| Selectivity | Often low, leading to product mixtures | High, due to precise control |
| Reaction Time | Can be lengthy | Significantly reduced |
| Purification | Often requires extensive chromatography | Simplified due to higher purity of crude product |
| Scalability | Can be challenging | More straightforward |
This table presents a generalized comparison based on literature for mono-protection of diamines and highlights the potential advantages of adopting flow chemistry for the synthesis of this compound.
Furthermore, the development of novel catalytic systems for the selective protection and deprotection of the Z-group is an active area of research. While palladium-based catalysts are commonly used for Z-group cleavage, the exploration of more sustainable and cost-effective catalysts, including non-precious metal catalysts or enzymatic methods, could revolutionize the synthesis and application of this compound. The in-situ generation of reagents, such as using chlorotrimethylsilane (B32843) or thionyl chloride to produce HCl for the mono-hydrochlorination of diamines prior to protection, represents another strategy to improve reaction efficiency and simplify procedures. redalyc.orgscielo.org.mx
Unexplored Biological Activities and Therapeutic Potential
While this compound is primarily considered a synthetic intermediate, the potential biological activities of its derivatives remain largely unexplored. Its close analogue, N-Boc-1,5-pentanediamine (N-Boc-cadaverine), has been utilized in the synthesis of various bioactive compounds, suggesting that the N-Z counterpart could serve as a valuable scaffold in drug discovery. cymitquimica.comchemimpex.comsigmaaldrich.com
For instance, N-Boc-cadaverine has been employed in the synthesis of functionalized porphyrins for photodynamic therapy (PDT) and water-soluble sulforhodamine fluorophores for bioimaging. sigmaaldrich.com This suggests that this compound could be a starting material for a new generation of PDT agents or fluorescent probes. The diamine backbone is a common structural motif in many natural products and pharmaceuticals, including polyamine alkaloids with interesting biological profiles.
Future research should focus on the systematic biological screening of derivatives of this compound. By reacting the free primary amine with a diverse range of chemical entities, a library of novel compounds could be generated and tested for various biological activities, such as antimicrobial, anticancer, or enzyme inhibitory effects. The synthesis of chiral diamines derived from natural products like camphor (B46023) has been shown to produce compounds with potential applications as chiral building blocks and bioactive products, a strategy that could be adapted for derivatives of this compound. wikipedia.org
Advanced Material Development and Functionalization
The bifunctional nature of this compound makes it an excellent candidate for the development and functionalization of advanced materials. The primary amine can be used to anchor the molecule to a material surface or incorporate it into a polymer backbone, while the Z-protected amine provides a latent reactive site for subsequent functionalization.
In the field of polymer chemistry, this compound could be used as a monomer or a chain modifier in the synthesis of specialty polyamides and polyurethanes. The incorporation of this compound could introduce specific functionalities into the polymer structure, which could be used for cross-linking, surface modification, or the attachment of other molecules. The parent compound, 1,5-pentanediamine, is a known monomer for bio-based nylons, and the use of its functionalized derivatives could lead to the development of new high-performance polymers with tailored properties. nih.gov
Table 2: Potential Applications in Advanced Materials
| Material Type | Role of this compound | Potential Outcome |
| Polymers | Monomer or functional additive | Specialty nylons and polyurethanes with tunable properties |
| Nanoparticles | Surface functionalization agent | Targeted drug delivery systems, diagnostic probes |
| Biosensors | Linker for bioreceptor immobilization | Enhanced sensitivity and selectivity |
| Metal-Organic Frameworks (MOFs) | Functionalized linker | Drug delivery, catalysis, and gas separation |
Another exciting avenue of research is the use of this compound for the surface functionalization of nanoparticles, such as gold nanoparticles or quantum dots. By attaching the diamine to the nanoparticle surface, a platform for further bioconjugation is created. This could lead to the development of sophisticated nanomaterials for targeted drug delivery, medical imaging, and diagnostics.
Furthermore, the principles of using functionalized linkers in metal-organic frameworks (MOFs) for applications like drug delivery could be extended to include this compound. researchgate.netresearchgate.net By incorporating this compound as a linker or by post-synthetically modifying MOFs with it, it may be possible to create new materials with enhanced loading capacities and controlled release profiles for therapeutic agents.
Q & A
Q. What are the established methodologies for synthesizing and characterizing N-Z-1,5-pentanediamine hydrochloride in laboratory settings?
Synthesis typically involves reacting a metal oxide precursor (e.g., Bi₂O₃) with hydrochloric acid (HCl) and 1,5-pentanediamine derivatives under controlled conditions. For example, in the preparation of analogous compounds like [2-MPDA][BiX₅], Bi₂O₃ is dissolved in concentrated HCl, followed by the addition of 2-methyl-1,5-pentanediamine under heating and stirring until complete dissolution . Characterization employs:
- Infrared (IR) spectroscopy to verify functional groups (e.g., amine stretching vibrations at ~3300 cm⁻¹).
- Powder X-ray diffraction (PXRD) to confirm crystallinity and phase purity.
- Single-crystal X-ray diffraction for structural elucidation, with data collected at variable temperatures (e.g., 93–293 K) to analyze thermal stability .
Q. How can researchers ensure accurate quantification of this compound in solution-phase experiments?
High-performance liquid chromatography (HPLC) with UV-Vis detection is recommended. Key parameters include:
Q. What storage conditions are optimal for maintaining the stability of this compound?
Store at -20°C for long-term stability (1–2 years) or -4°C for short-term use (6–12 weeks). Transport at 0°C to prevent degradation. Ensure airtight containers to avoid hygroscopic absorption, which may alter solubility and reactivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermal stability data for this compound derivatives?
Discrepancies often arise from variations in crystallographic packing or counterion interactions. For example, in hybrid compounds like [2-MPDA][BiCl₅], thermal stability is influenced by hydrogen-bonding networks between the diamine and chloride ions. To address contradictions:
Q. What strategies are effective for incorporating this compound into organic-inorganic hybrid materials?
The compound serves as a structural template in hybrid perovskites. A validated protocol includes:
- Solvent selection : Use polar aprotic solvents (e.g., DMF or CH₂Cl₂) to dissolve both organic and inorganic precursors.
- Stoichiometric control : Maintain a 2:1 molar ratio of diamine to metal halide (e.g., BiCl₃) to ensure charge balance.
- Crystallization : Slow evaporation at 40–60°C yields single crystals suitable for dielectric or semiconductor property studies .
Q. How can researchers optimize coupling reactions involving this compound in peptide synthesis?
Activate the amine groups using carbodiimide-based coupling agents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in dichloromethane (DCM). Key optimizations:
Q. What analytical approaches are recommended for detecting trace impurities in this compound batches?
Combine mass spectrometry (MS) with ion chromatography (IC) for sensitivity. For example:
- LC-MS : Use electrospray ionization (ESI+) to detect amine-related adducts (e.g., [M+H]⁺ ions).
- Ion-pair chromatography : Employ tetrabutylammonium bromide as a pairing agent to separate charged impurities .
Safety and Compliance
Q. What safety protocols are critical when handling this compound in research laboratories?
Q. How should researchers address discrepancies between theoretical and experimental molecular weights in purity assessments?
Systematic errors may arise from incomplete salt dissociation or hydration. Mitigation steps:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
